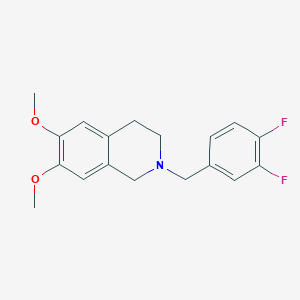![molecular formula C20H20O4 B5782511 7-[(2-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5782511.png)
7-[(2-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[(2-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one, also known as Hesperetin, is a flavonoid that is found in citrus fruits and is known to have various health benefits. It has been extensively studied for its potential use in the treatment of various diseases.
作用機序
7-[(2-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one exerts its effects through various mechanisms. It has been shown to inhibit the production of inflammatory cytokines and enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response. This compound also scavenges free radicals and inhibits oxidative stress, which can lead to cellular damage. Additionally, hesperetin has been shown to modulate various signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways, which are involved in cell survival, proliferation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and apoptosis. This compound has also been shown to improve glucose metabolism and insulin sensitivity, which can help to prevent and treat diabetes. Additionally, hesperetin has been shown to have neuroprotective effects, which may help to prevent and treat neurodegenerative diseases.
実験室実験の利点と制限
7-[(2-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one has several advantages for lab experiments. It is readily available and can be easily synthesized from hesperidin or p-coumaric acid and phloroglucinol. This compound is also relatively stable and can be stored for long periods of time. However, there are some limitations to using hesperetin in lab experiments. This compound has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, hesperetin has low bioavailability, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for research on hesperetin. One area of research is the development of new methods for improving the bioavailability of hesperetin. This could involve the use of nanoparticles or other delivery systems to improve the absorption and distribution of hesperetin in the body. Another area of research is the investigation of the potential use of hesperetin in combination with other drugs or therapies for the treatment of various diseases. Finally, further studies are needed to understand the mechanisms underlying the effects of hesperetin and to identify new therapeutic targets for the development of new drugs.
合成法
7-[(2-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one can be synthesized from hesperidin, a flavonoid glycoside found in citrus fruits. Hesperidin can be hydrolyzed to form hesperetin and a sugar molecule. Alternatively, hesperetin can be synthesized from p-coumaric acid and phloroglucinol using a condensation reaction.
科学的研究の応用
7-[(2-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one has been extensively studied for its potential therapeutic effects. It has been shown to have anti-inflammatory, antioxidant, anti-cancer, and neuroprotective properties. This compound has been studied for its potential use in the treatment of various diseases, including cancer, cardiovascular diseases, diabetes, and neurodegenerative diseases.
特性
IUPAC Name |
7-[(2-methoxyphenyl)methoxy]-3,4,8-trimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-12-13(2)20(21)24-19-14(3)17(10-9-16(12)19)23-11-15-7-5-6-8-18(15)22-4/h5-10H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYHPTVWHDSOAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{2-methoxy-4-[(6-methyl-3,4-dioxo-4,5-dihydrofuro[3,4-c]pyridin-1(3H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B5782430.png)

![5-chloro-2-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5782449.png)
![2-[3-(3,4-dimethoxyphenyl)acryloyl]-1,3-cyclopentanedione](/img/structure/B5782463.png)




![N-[2-(aminocarbonyl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B5782490.png)

![2-{[2-(ethylsulfonyl)ethyl]thio}-4,6-dimethylnicotinonitrile](/img/structure/B5782517.png)


